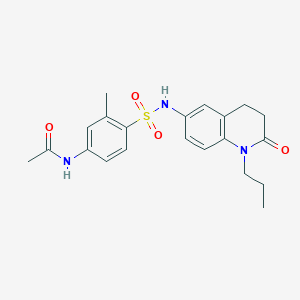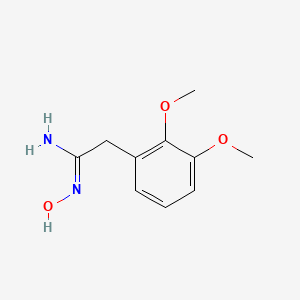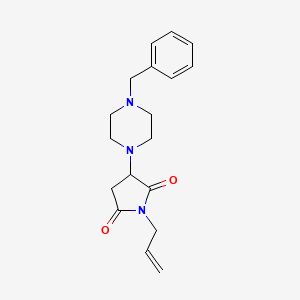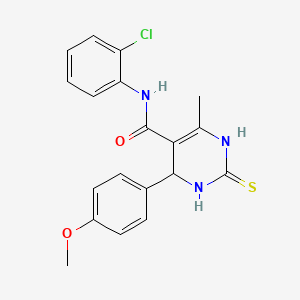
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
Research has shown that derivatives of imidazole, thiazole, and similar heterocyclic compounds exhibit potential antiviral and antimicrobial activities. For instance, compounds synthesized from reactions involving thiocarbamoyl imidazo[1,5-a]pyridinium salts have demonstrated high yields of polyfunctionalized pyrroles and thiophenes, which are explored for their biological activities, including antiviral applications (Cheng et al., 2010). Similarly, derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole have shown promising immunosuppressive and immunostimulatory effects, indicating their potential in developing treatments for immune-related disorders (Abdel‐Aziz et al., 2011).
Structural and Crystallographic Studies
The study of hydrogen-bonding patterns and crystal structures of compounds similar to the one provides valuable insights into their chemical behavior and potential applications. Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone reveals intricate intra- and intermolecular hydrogen bonding, which plays a crucial role in stabilizing their crystal structures and influencing their reactivity (Balderson et al., 2007).
Anticancer Research
Compounds with structural similarities to “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone” have been investigated for their potential anticancer properties. For example, thiazolyl(hydrazonoethyl)thiazoles, derived from related chemical structures, have been evaluated for their antitumor activities against breast cancer cells, showing promising results in inhibiting tumor growth (Mahmoud et al., 2021). Another study proposed a new method for assembling imidazo[2,1-b][1,3]thiazoles, which exhibited moderate antitumor activity, highlighting their potential as anticancer agents (Potikha & Brovarets, 2020).
Photophysical Properties and Material Science Applications
The synthesis and study of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, similar in structural complexity to the compound of interest, have led to materials with significant Stokes' shifts and tunable quantum yields. These materials are promising for applications in luminescent low-cost materials and potentially in optoelectronic devices, demonstrating the broad utility of such chemical structures in material science (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-2-21-15(13-5-7-14(18)8-6-13)11-19-17(21)23-12-16(22)20-9-3-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQTPBXFWZMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)




![N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride](/img/structure/B2471782.png)
![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)

![1-[4-(4-{[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2471789.png)


![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)

![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)